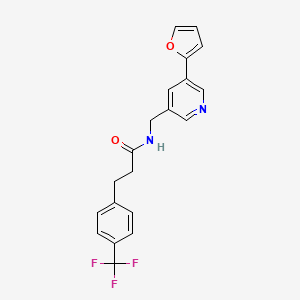

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic small molecule characterized by a pyridine core substituted with a furan moiety at the 5-position and a propanamide linker extending to a 4-(trifluoromethyl)phenyl group. This compound exemplifies a class of molecules designed for targeted biological interactions, leveraging the trifluoromethyl group’s metabolic stability and the pyridine-furan system’s capacity for π-π stacking and hydrogen bonding.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c21-20(22,23)17-6-3-14(4-7-17)5-8-19(26)25-12-15-10-16(13-24-11-15)18-2-1-9-27-18/h1-4,6-7,9-11,13H,5,8,12H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSIUSREKMXVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-(furan-2-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between 5-bromo-2-furancarboxaldehyde and 3-pyridylboronic acid in the presence of a palladium catalyst.

Next, the intermediate undergoes a reductive amination with 3-(4-(trifluoromethyl)phenyl)propanal to form the final product. The reaction conditions often include the use of a reducing agent such as sodium triacetoxyborohydride in an anhydrous solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and reagents are chosen to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds that share structural similarities with N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide. For instance, derivatives containing furan and pyridine rings have been investigated for their ability to inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridine derivatives exhibit potent activity against various cancer cell lines, including ovarian and lung cancers. The study reported percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell lines, suggesting a promising avenue for further investigation into similar compounds like N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide) .

| Cell Line | PGI (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

Neuropharmacological Applications

Compounds with similar structures have also been explored for their neuroprotective effects. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier.

Synthesis and Characterization

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions, starting from readily available precursors. The synthetic routes often include:

- Formation of the Furan-Pyridine Intermediate : This involves coupling reactions that create the core structure.

- Introduction of Functional Groups : The trifluoromethyl group can be introduced using fluorination techniques.

- Final Amide Formation : The compound is finalized through amide bond formation.

In addition to anticancer and neuropharmacological applications, the biological activity of related compounds has been evaluated for antifungal and insecticidal properties. For instance, novel trifluoromethyl pyrimidine derivatives have shown promising results against various fungal strains and agricultural pests .

Antifungal Activity Example

A recent study assessed antifungal efficacy at concentrations of 50 µg/mL, revealing several compounds with significant activity against common pathogens.

| Compound ID | Fungal Strain | Activity (Zone of Inhibition) |

|---|---|---|

| Compound 1 | Candida albicans | 15 mm |

| Compound 2 | Aspergillus niger | 18 mm |

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analysis of the Target Compound

The molecule comprises three key regions:

Pyridine-Furan Hybrid Core : The pyridine ring at position 3 is substituted with a furan-2-yl group at position 2. This heteroaromatic system may enhance solubility and binding affinity in hydrophobic pockets.

Propanamide Linker : A three-carbon chain connects the pyridine core to the trifluoromethylphenyl group, providing conformational flexibility.

4-(Trifluoromethyl)phenyl Group : The electron-withdrawing trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism, a common strategy in medicinal chemistry .

Comparison with Structural Analogs

The following table compares the target compound with structurally similar molecules from the evidence, focusing on substituents, synthetic yields, and inferred pharmacological properties:

Key Observations:

Substituent Impact :

- The furan-pyridine core in the target compound is distinct from sulfonamide or alkoxy-substituted pyridines in analogs (e.g., Compounds 21, 45). Furan’s electron-rich nature may enhance binding to aromatic residues in target proteins .

- Trifluoromethyl Groups : Common in all listed compounds, this group consistently improves lipophilicity (logP) and resistance to cytochrome P450-mediated degradation .

- Linker Flexibility : The propanamide chain in the target compound mirrors analogs like Compound 45, which showed enhanced pharmacokinetics compared to shorter (acetamide) or rigid linkers .

Synthetic Accessibility :

- Analogs with sulfonamide or piperazine substituents (e.g., Compounds 21, 8e) required multi-step syntheses with moderate yields (44–85%), suggesting the target compound may also demand complex coupling reactions .

- Microwave-assisted synthesis (e.g., ) could optimize yields for similar N-alkylation steps .

- Enzyme Inhibition: Pyridine-acetamide analogs () inhibited CYP51, a target in Chagas disease, suggesting the trifluoromethyl-propanamide scaffold has broad applicability .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the furan and pyridine moieties, suggest possible interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

The biological activity of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group may enhance lipophilicity and binding affinity, potentially leading to inhibition of certain enzymatic activities or modulation of receptor functions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing furan and pyridine rings have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with trifluoromethyl substitutions have been noted for their enhanced potency in inhibiting tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis |

| Compound B | A549 | 26.00 | Autophagy |

| Compound C | Hep-2 | 3.25 | Cell Cycle Arrest |

Anti-inflammatory Activity

Compounds similar to N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide have also been evaluated for anti-inflammatory properties. The presence of the furan ring has been associated with the inhibition of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

- Study on Cytotoxicity : A study investigated the cytotoxic effects of a related compound on various cancer cell lines, demonstrating an IC50 value of 12.50 µM against SF-268 cells, indicating significant potency .

- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory effects of pyridine derivatives, where compounds exhibited inhibition of TNF-alpha production in macrophages, showcasing their potential in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, and what critical reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Coupling Reactions : Amide bond formation between the pyridinylmethylamine and 3-(4-(trifluoromethyl)phenyl)propanoic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

- Functional Group Protection : Temporary protection of the furan oxygen or pyridine nitrogen to prevent side reactions during synthesis .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Critical parameters: - Temperature : Maintain 0–5°C during coupling to minimize racemization.

- Solvent Choice : Use anhydrous DMF or THF for moisture-sensitive steps .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the furan-pyridine linkage and trifluoromethyl group integration. Aromatic protons in furan (δ 6.3–7.1 ppm) and pyridine (δ 8.2–8.9 ppm) are diagnostic .

- Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and trifluoromethyl C-F vibrations (~1150 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~405.12 m/z) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like Sirtuin 2 (SIRT2) using fluorogenic substrates (e.g., acetylated peptides) to measure IC₅₀ values .

- Receptor Binding Studies : Screen for TRPV1 antagonism via calcium flux assays in HEK293 cells expressing human TRPV1 .

- Cytotoxicity Profiling : Use MTT assays on normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Alternative heterocycles (e.g., thiophene instead of furan) to modulate lipophilicity .

- Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring to enhance target binding .

- Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with SIRT2 or TRPV1 active sites .

- In Vitro Validation : Prioritize analogs with <10 µM IC₅₀ for further pharmacokinetic studies .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Assays : Confirm TRPV1 antagonism using patch-clamp electrophysiology alongside calcium imaging .

- Meta-Analysis : Cross-reference solubility data (e.g., logP measurements) to explain discrepancies in cellular vs. enzymatic activity .

Q. What computational approaches are used to predict target interactions and binding modes?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to assess stability of hydrogen bonds between the amide group and TRPV1 residues (e.g., Tyr511) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge distribution in the trifluoromethyl group to evaluate electrostatic contributions to binding .

- QSAR Modeling : Use Random Forest or PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility and stability reports for this compound?

- Methodological Answer :

- Solubility Profiling : Conduct parallel measurements in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy to quantify discrepancies .

- Stability Studies : Use LC-MS to track degradation products under varying pH (2–9) and temperature (4–37°C) conditions .

- Crystallography : Compare single-crystal X-ray structures to identify polymorphic forms affecting solubility .

Experimental Design Considerations

Q. What in vivo models are appropriate for validating the anti-inflammatory potential of this compound?

- Methodological Answer :

- Murine Carrageenan-Induced Paw Edema : Administer 10–50 mg/kg orally and measure paw volume reduction over 24 hours .

- Cytokine Profiling : Quantify TNF-α and IL-6 levels in serum via ELISA to correlate efficacy with target engagement .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain penetration using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.